

An In-depth Technical Guide to 1-(Aminomethyl)cyclohexanol: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 1-(Aminomethyl)cyclohexanol

Cat. No.: B7769569

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Abstract

This technical guide provides a comprehensive overview of **1-(Aminomethyl)cyclohexanol**, a key chemical intermediate with significant relevance in pharmaceutical development. The document details the compound's core physicochemical properties, including its molecular formula and weight, and delves into established synthetic pathways. A significant focus is placed on its pivotal role as a precursor in the synthesis of Gabapentin, a widely used anticonvulsant and analgesic. Furthermore, this guide outlines standard analytical methodologies for characterization and presents a detailed experimental protocol for its laboratory-scale synthesis. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Chemical Identity and Physicochemical Properties

1-(Aminomethyl)cyclohexanol is an organic compound featuring a cyclohexane ring substituted with both a hydroxyl (-OH) group and an aminomethyl (-CH₂NH₂) group on the same carbon atom.^[1] This bifunctional nature makes it a versatile building block in organic synthesis.^[1] The presence of a basic amine group and a polar hydroxyl group influences its chemical reactivity and solubility.^[1]

The fundamental properties of **1-(Aminomethyl)cyclohexanol** are summarized in the table below, compiled from authoritative chemical databases.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₅ NO	[1][2][3][4]
Molecular Weight	129.20 g/mol	[2][3][5]
IUPAC Name	1-(aminomethyl)cyclohexan-1-ol	[2]
CAS Number	4000-72-0	[2][3][4]
Appearance	Colorless to pale yellow liquid or solid	[1]
Boiling Point	219.5°C at 760 mmHg	[6]
Melting Point	122-123°C	[5]
pKa	12.99 ± 0.20 (Predicted)	[5]
SMILES	C1CCC(CC1)(CN)O	[2]

Molecular Structure Diagram

The structural formula of **1-(Aminomethyl)cyclohexanol** illustrates the geminal arrangement of the aminomethyl and hydroxyl groups on the cyclohexane backbone.

Caption: Structure of **1-(Aminomethyl)cyclohexanol**.

Synthesis and Manufacturing Insights

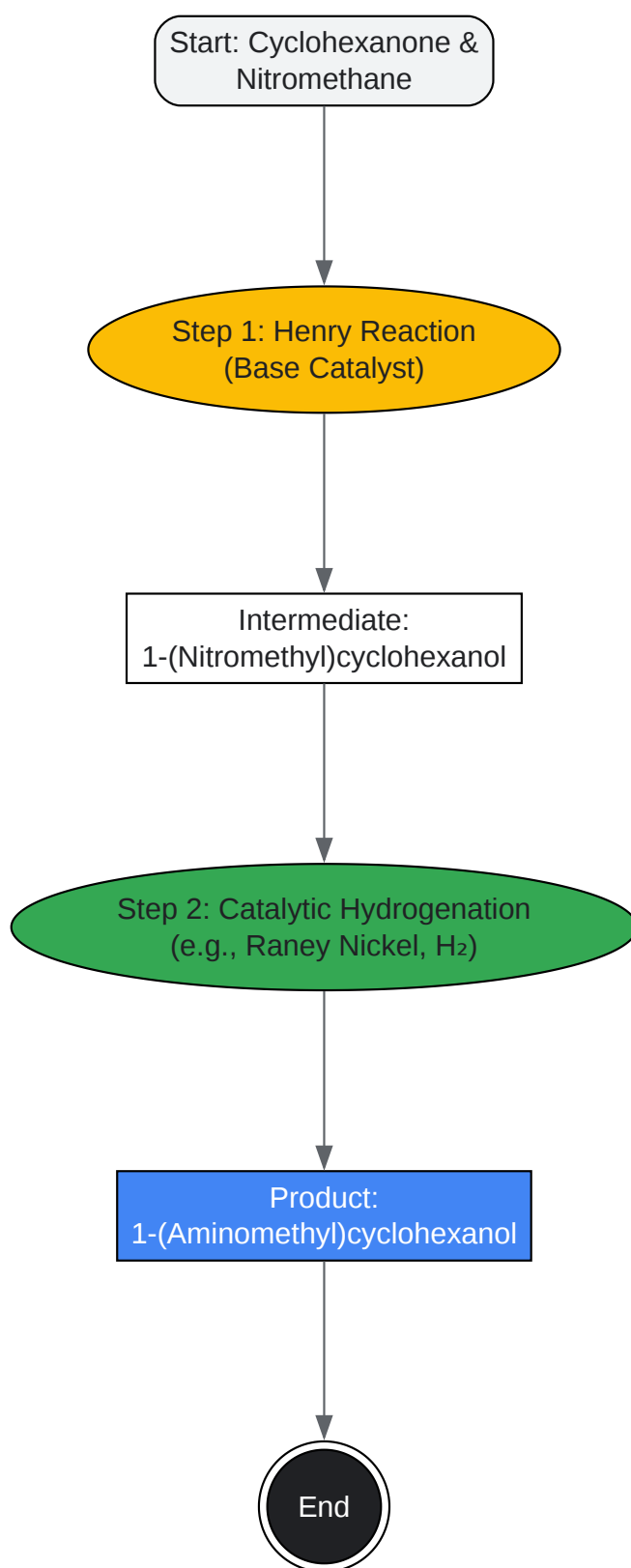
The synthesis of **1-(Aminomethyl)cyclohexanol** is a critical process, particularly for the pharmaceutical industry. A well-established and efficient method involves the catalytic hydrogenation of 1-(nitromethyl)cyclohexanol.

Causality in Experimental Design: This synthetic route is favored due to the accessibility of the starting materials, cyclohexanone and nitromethane. The initial step, a Henry reaction (nitroaldol reaction), condenses these precursors to form 1-(nitromethyl)cyclohexanol. The

choice of a base catalyst is crucial for this step. The subsequent reduction of the nitro group to a primary amine is a high-yielding transformation. Catalytic hydrogenation is preferred over other reduction methods (e.g., using metal hydrides) for its scalability, safety, and cleaner reaction profile, minimizing the formation of byproducts.

Synthetic Workflow Diagram

The following diagram outlines the key steps in the synthesis of **1-(Aminomethyl)cyclohexanol** from cyclohexanone.



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Caption: Synthetic workflow for **1-(Aminomethyl)cyclohexanol**.

Application in Drug Development: The Gabapentin Precursor

The primary industrial application of **1-(Aminomethyl)cyclohexanol** is as a key intermediate in the synthesis of Gabapentin [1-(aminomethyl)cyclohexaneacetic acid].^{[7][8]} Gabapentin is a widely prescribed pharmaceutical agent for treating epilepsy and neuropathic pain.

The structural similarity between **1-(Aminomethyl)cyclohexanol** and Gabapentin is evident. The synthesis of Gabapentin often involves multi-step processes starting from precursors that ultimately lead to the formation of the final active pharmaceutical ingredient (API).^{[7][8]} For instance, one patented method involves the Hofmann rearrangement of 1,1-cyclohexane diacetic acid monoamide (CDMA), which itself can be derived from cyclohexanone.^[8] Another approach involves the reaction of 1,1-cyclohexane-diacetic acid with acetic anhydride and ammonium acetate.^[9] These synthetic routes underscore the importance of cyclohexane-based building blocks in the construction of the Gabapentin molecule.

The development of prodrugs, such as XP13512, is an advanced strategy to improve the pharmacokinetic profile of Gabapentin.^[10] These prodrugs are designed to be converted into Gabapentin in the body and may utilize different intestinal transporters for absorption, potentially overcoming limitations of the parent drug.^[10]

Analytical Methodologies

To ensure the purity and identity of **1-(Aminomethyl)cyclohexanol**, particularly in a GxP environment, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

Method Rationale: A reverse-phase (RP) HPLC method is suitable for separating **1-(Aminomethyl)cyclohexanol** from potential impurities.^[4] The compound's polar nature, due to the amine and hydroxyl groups, requires a mobile phase with a sufficient aqueous component for retention on a nonpolar stationary phase (like C18). An acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is typically added to the mobile phase to protonate the amine group, ensuring a single ionic form and leading to sharp, symmetrical peaks.^[4]

Typical RP-HPLC Parameters:

- Column: C18, 5 μm particle size
- Mobile Phase: Acetonitrile and water with an acid modifier (e.g., 0.1% formic acid)[4]
- Detection: UV at a low wavelength (e.g., ~ 210 nm) or Mass Spectrometry (MS)
- Flow Rate: 1.0 mL/min
- Temperature: Ambient or controlled (e.g., 30°C)

Experimental Protocol: Synthesis of 1-(Aminomethyl)cyclohexanol

The following protocol details the synthesis via catalytic hydrogenation of 1-(nitromethyl)cyclohexanol. This procedure is adapted from established organic synthesis methodologies.[11]

Self-Validation and Trustworthiness: This protocol includes critical temperature control and catalyst handling steps. The exothermic nature of the hydrogenation requires careful moderation to prevent side reactions like hydrogenolysis, which would lower the yield.[11] The final workup is designed to isolate the product efficiently as a free base.

Materials:

- 1-(Nitromethyl)cyclohexanol
- Glacial Acetic Acid
- Raney Nickel (or other suitable catalyst, e.g., PtO_2)
- Hydrogen Gas (H_2)
- Sodium Hydroxide (NaOH) solution
- Diethyl Ether
- Anhydrous Magnesium Sulfate (MgSO_4)

- Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

- Preparation: In a suitable hydrogenation vessel, dissolve 1-(nitromethyl)cyclohexanol in glacial acetic acid.
 - Rationale: Acetic acid serves as a solvent that is stable under hydrogenation conditions.
- Catalyst Addition: Carefully add the Raney Nickel catalyst to the solution under an inert atmosphere. The amount should be determined based on the substrate scale.
- Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 atm or ~50 psi) and begin vigorous agitation.
- Temperature Control: Monitor the reaction temperature closely. The hydrogenation is exothermic. Maintain the temperature between 25-35°C using a cooling bath if necessary.
[11] Overheating can lead to reduced yields.[11]
 - Rationale: Controlling the exotherm prevents catalyst deactivation and unwanted side reactions.[11]
- Monitoring: The reaction is complete when hydrogen uptake ceases. This can take several hours depending on the scale and catalyst activity.[11]
- Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite to remove the catalyst.
 - Safety Note: Raney Nickel is pyrophoric when dry and must be handled with care, typically kept wet with solvent.
- Solvent Removal: Remove the acetic acid from the filtrate under reduced pressure using a rotary evaporator.

- **Workup and Isolation:** Dissolve the residue in water and cool in an ice bath. Carefully add a concentrated sodium hydroxide solution to make the mixture strongly alkaline (pH > 12). This neutralizes the acetic acid salt and liberates the free amine.
- **Extraction:** Extract the aqueous layer multiple times with diethyl ether.
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude **1-(Aminomethyl)cyclohexanol**.
- **Purification (Optional):** The product can be further purified by vacuum distillation if necessary.

Conclusion

1-(Aminomethyl)cyclohexanol is a fundamentally important molecule whose chemical properties are directly linked to its significant role in the pharmaceutical industry. Its straightforward synthesis from common starting materials and its crucial position as a precursor to Gabapentin highlight its value. The methodologies for its synthesis and analysis are well-established, allowing for consistent production and quality control. For professionals in drug development, a thorough understanding of this intermediate is essential for process optimization and the exploration of new therapeutic agents.

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